2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridine amine in the presence of N,N-dimethylformamide (DMF) and a base at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Uniqueness
What sets 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine apart from similar compounds is its unique thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13ClN4S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S/c19-18-22-16(21-10-13-8-4-5-9-20-13)15-14(11-24-17(15)23-18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) |
InChI Key |
XJFSMNUNAPJSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NC(=C23)NCC4=CC=CC=N4)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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